1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride
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Overview
Description
1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
The synthesis of 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 7-methylbenzofuran.
Functionalization: The benzofuran ring is functionalized to introduce the methanamine group at the 5-position.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
Scientific Research Applications
1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-(7-Methyl-1-benzofuran-5-yl)methanamine hydrochloride can be compared with other benzofuran derivatives:
1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar in structure but with different biological activities.
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride: Another benzofuran derivative with distinct chemical properties.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a different substitution pattern on the benzofuran ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of similar compounds.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(7-methyl-1-benzofuran-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-4-8(6-11)5-9-2-3-12-10(7)9;/h2-5H,6,11H2,1H3;1H |
InChI Key |
RUFDELXVYARPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)CN.Cl |
Origin of Product |
United States |
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